molecular formula C9H6Cl2O4 B050132 3,5-Dichloro-4-(methoxycarbonyl)benzoic acid CAS No. 264272-64-2

3,5-Dichloro-4-(methoxycarbonyl)benzoic acid

Cat. No. B050132
M. Wt: 249.04 g/mol
InChI Key: HEPDHTNDZDMUBB-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-(methoxycarbonyl)benzoic acid is a chemical compound of interest due to its potential utility in various fields of chemistry and material science. Its structure and properties allow for diverse applications and provide a foundation for the development of new materials and chemical processes.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization, starting from dimethyl terephthalate. This methodology suggests a pathway for the synthesis of 3,5-Dichloro-4-(methoxycarbonyl)benzoic acid, emphasizing the importance of selecting suitable starting materials and reaction conditions for optimal yield and cost-effectiveness (Zhang et al., 2022).

Molecular Structure Analysis

The molecular structure of related compounds features significant interactions, such as π-π stacking and hydrogen bonding, which could also be expected in the structure of 3,5-Dichloro-4-(methoxycarbonyl)benzoic acid. These interactions play a crucial role in determining the compound's physical and chemical properties and its behavior in different environments (Dhakal et al., 2019).

Chemical Reactions and Properties

The compound’s functionality allows for selective reactions, such as deprotonation and metalation, under specific conditions. These reactions are fundamental for further chemical modifications and the synthesis of more complex molecules (Sinha et al., 2000).

Physical Properties Analysis

The crystalline structure and packing arrangements of similar compounds provide insights into the physical properties of 3,5-Dichloro-4-(methoxycarbonyl)benzoic acid. The presence of substituents affects the compound’s melting point, solubility, and stability, which are critical for its application in different fields (Raffo et al., 2014).

Chemical Properties Analysis

The electronic structure, including the frontier molecular orbitals and the distribution of electron density, influences the chemical reactivity and interactions of the compound. These properties can be studied through spectroscopic methods and theoretical calculations to predict reactivity and interaction with other molecules (Mathammal et al., 2016).

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

One notable application is in the synthesis of pharmaceutical intermediates, such as the key intermediates for the manufacturing of therapeutic Sodium-glucose co-transporter 2 (SGLT2) inhibitors, which are promising for diabetes therapy. The process involves multiple steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization, demonstrating the compound's versatility in complex organic synthesis processes (Zhang et al., 2022).

Chemical Property Studies

Research on the compound extends to studies of its chemical properties, such as solubility and activity coefficients in various solvents. These studies are crucial for understanding the compound's behavior in different chemical environments, which is essential for its application in solvent systems and reaction media. For instance, Abraham model correlations have been developed to describe solute transfer into different solvents, helping predict the behavior of similar compounds in various chemical processes (Hart et al., 2015).

Material Science and Crystallography

In material science, the structural elucidation of compounds similar to 3,5-Dichloro-4-(methoxycarbonyl)benzoic acid aids in the design and development of new materials with specific properties. Studies on the crystalline structure of alkoxy-substituted benzoic acids, for example, help understand the intermolecular interactions that govern their assembly into crystalline architectures, which is valuable for designing materials with desired physical and chemical properties (Raffo et al., 2014).

Catalysis and Reaction Mechanisms

The compound's derivatives have been studied in the context of catalysis and reaction mechanisms, where their reactivity and interactions with catalysts can lead to the selective formation of desired products. For example, research into the selective para metalation of unprotected benzoic acids with specific reagents demonstrates the potential for fine-tuned synthetic strategies in organic chemistry, enabling the production of compounds with high specificity and yield (Sinha et al., 2000).

Safety And Hazards

While specific safety and hazard information for 3,5-Dichloro-4-(methoxycarbonyl)benzoic acid is not available, general precautions should be taken while handling it. This includes avoiding contact with skin and eyes, and preventing the formation of dust and aerosols .

properties

IUPAC Name

3,5-dichloro-4-methoxycarbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2O4/c1-15-9(14)7-5(10)2-4(8(12)13)3-6(7)11/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEPDHTNDZDMUBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701247149
Record name 1-Methyl 2,6-dichloro-1,4-benzenedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701247149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-4-(methoxycarbonyl)benzoic acid

CAS RN

264272-64-2
Record name 1-Methyl 2,6-dichloro-1,4-benzenedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=264272-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl 2,6-dichloro-1,4-benzenedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701247149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The mixture of 560 mg of 2,6-dichloro-4-methoxycarbonyl benzoic acid, 85 mg of sodium hydroxide, 5 ml of water and 5 ml of tetrahydrofuran was stirred for 1 hour. The mixture was diluted with 1N hydrochloric acid and treated by an ordinary method using ethyl acetate as an extractant to obtain the title compound.
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560 mg
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85 mg
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5 mL
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5 mL
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Synthesis routes and methods II

Procedure details

To a solution of dimethyl 2,6-dichloroterephthalate (186 g, 707 mmol) in THF (600 mL) at room temperature was added a solution of sodium hydroxide (29.7 g, 742 mmol) in water (600 mL). The reaction mixture was stirred at room temperature for 48 hours and concentrated under reduce pressure to a volume of 600 mL. The residue was diluted with water (400 mL), cooled to 0° C. and acidified with 1 N HCl (800 mL). The resulting precipitate was collected by filtration and dried in vacuo to give 3,5-dichloro-4-(methoxycarbonyl)benzoic acid (72 g, yield: 41%) as a white solid: 1H NMR (400 MHz, DMSO-d6) δ 3.90 (s, 3H), 7.92 (s, 2H). LCMS (ESI) m/z: 249.0 [M+H+].
Quantity
186 g
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reactant
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29.7 g
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reactant
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600 mL
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600 mL
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Synthesis routes and methods III

Procedure details

To the stirred solution of dimethyl 2,6-dichlorobenzene-1,4-dicarboxylate (2 g, 7.6 mmol, Step b) in tetrahydrofuran and water (1:1, 20 mL), sodium hydroxide (304 mg, 7.6 mmol) was added and the reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was concentrated under vacuum and the residue was neutralized using cold hydrochloric acid (1N). The precipitated solid was filtered under suction, washed with hexane and dried to afford 3,5-dichloro-4-(methoxycarbonyl)benzoic acid as an white solid (1.5 g, 85%).
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2 g
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304 mg
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